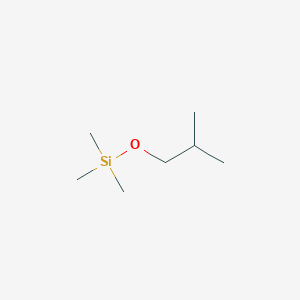
Silane, isobutoxytrimethyl-
Description
Silane coupling agents are hybrid organic-inorganic compounds that enhance interfacial adhesion between dissimilar materials, such as polymers and inorganic substrates. "Silane, isobutoxytrimethyl-" is a silane coupling agent characterized by an isobutoxy (-OCH(CH₂CH₃)₂) group and three methyl (-CH₃) substituents bonded to a silicon atom. This structure confers unique reactivity and hydrophobicity, enabling applications in materials science, coatings, and composites.
Properties
CAS No. |
18269-50-6 |
|---|---|
Molecular Formula |
C7H18OSi |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
trimethyl(2-methylpropoxy)silane |
InChI |
InChI=1S/C7H18OSi/c1-7(2)6-8-9(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
ZQINJXJSYYRJIV-UHFFFAOYSA-N |
SMILES |
CC(C)CO[Si](C)(C)C |
Canonical SMILES |
CC(C)CO[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Silane coupling agents are differentiated by their organic substituents, which dictate reactivity and compatibility. Below is a comparative analysis of key silane compounds:
Cement-Based Materials
- Silane coupling agents like KH550 improve bond strength between rubber particles and cement matrices, enhancing mechanical properties by 10–20% .
- However, unmodified silanes (e.g., in sulfoaluminate cement) reduce mechanical strength, necessitating additives like graphene oxide (GO) for stabilization . Isobutoxytrimethyl-silane’s hydrophobic nature might mitigate water ingress in cement, though its effect on mechanical properties requires further study.
Polymer Composites
- KH560 demonstrates the highest mechanical performance in PLA composites due to its epoxy group, which facilitates crosslinking . Isobutoxytrimethyl-silane’s steric hindrance might limit reactivity but improve compatibility with hydrophobic polymers.
Antibacterial Fabrics
- Alkyl silanes exhibit higher bacterial viability rates (60–80%) than vinyl silanes (40–60%) in fabric finishing. However, vinyl silanes retain efficacy after washing . The isobutoxy group’s bulk could similarly balance hydrophobicity and durability.
Thermal and Chemical Stability
- Silane modification increases decomposition temperatures in PLA composites (e.g., KH560 raises thermal stability by ~15°C) . Isobutoxytrimethyl-silane’s thermal performance may depend on the stability of its isobutoxy group under high temperatures.
Q & A
Q. What unresolved challenges exist in characterizing the long-term stability of silane-treated surfaces in biomedical applications?
- Methodological Answer : Long-term hydrolytic stability in physiological environments (pH 7.4, 37°C) remains poorly understood. Accelerated aging models lack correlation with real-time data. Advanced techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) track interfacial degradation over months, but require validation against clinical outcomes .
Q. How can computational modeling (e.g., DFT, MD simulations) complement experimental studies on isobutoxytrimethylsilane’s reactivity?
- Methodological Answer : Density functional theory (DFT) predicts hydrolysis activation energies and transition states. Molecular dynamics (MD) simulations model silane orientation on surfaces. Experimental validation via in-situ FTIR and QCM-D (quartz crystal microbalance with dissipation) bridges computational and empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


